
4-(4-chlorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a thiazole derivative that has been synthesized and studied extensively in recent years.
作用機序
The mechanism of action of 4-(4-chlorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide is not fully understood. However, studies have shown that this compound exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit the growth of various microorganisms by disrupting their cell membranes.
Biochemical and Physiological Effects
Studies have shown that 4-(4-chlorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide can modulate various biochemical and physiological pathways in cells. This compound has been reported to inhibit the activity of various enzymes involved in inflammation and cancer progression. It has also been shown to reduce the levels of pro-inflammatory cytokines in cells.
実験室実験の利点と制限
The advantages of using 4-(4-chlorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide in lab experiments include its potent anticancer, antimicrobial, and anti-inflammatory activities. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of 4-(4-chlorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide. These include:
1. Further investigation of the mechanism of action of this compound in cancer cells and microorganisms.
2. Development of new synthetic routes for the preparation of this compound.
3. Exploration of the potential of this compound as a lead compound for the development of new anticancer, antimicrobial, and anti-inflammatory agents.
4. Investigation of the potential of this compound as a diagnostic tool for cancer and microbial infections.
Conclusion
4-(4-chlorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide is a thiazole derivative that has shown promising therapeutic potential in various scientific applications. This compound exhibits potent anticancer, antimicrobial, and anti-inflammatory activities, and its mechanism of action is currently under investigation. Further research on this compound may lead to the development of new therapeutic agents for the treatment of cancer, microbial infections, and inflammatory diseases.
合成法
The synthesis of 4-(4-chlorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide involves the reaction of 4-chloroaniline with 3-methoxybenzaldehyde in the presence of a base to form the corresponding Schiff base. The Schiff base is then reacted with thiourea in the presence of an acid to yield the thiazole derivative. The hydrobromide salt is obtained by reacting the thiazole derivative with hydrobromic acid.
科学的研究の応用
The potential therapeutic applications of 4-(4-chlorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide have been studied extensively in recent years. This compound has been reported to exhibit potent anticancer, antimicrobial, and anti-inflammatory activities.
特性
IUPAC Name |
4-(4-chlorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS.BrH/c1-20-14-4-2-3-13(9-14)18-16-19-15(10-21-16)11-5-7-12(17)8-6-11;/h2-10H,1H3,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAUOPKIXFLDFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Cl.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5311080 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


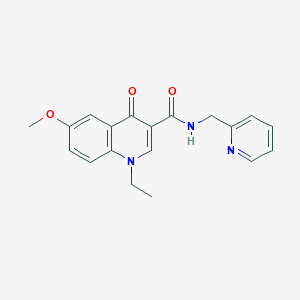
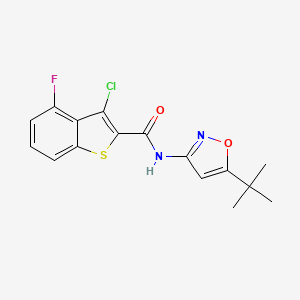
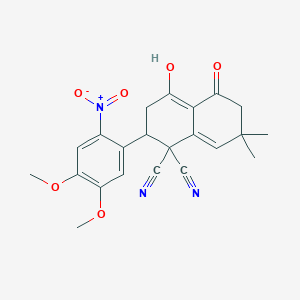
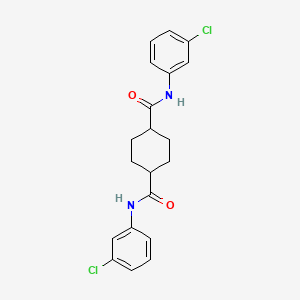
![3-methyl-1-(2-oxo-2-phenylethyl)-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B4880384.png)
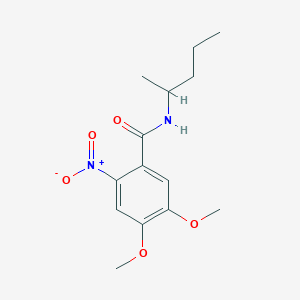
![N-{[(2-benzoyl-4-chlorophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B4880392.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4880404.png)
![8-(4-bromophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4880406.png)
![2-(4-nitrophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)-3-phenylpropanoate](/img/structure/B4880419.png)
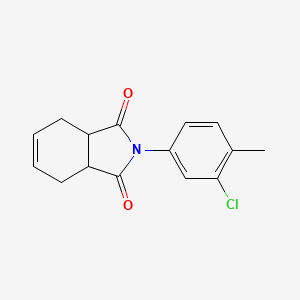
![N~1~-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B4880429.png)
![N,N-dimethyl-2-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B4880431.png)